REACTION_CXSMILES
|
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:21]=[CH:20][C:6]([O:7][CH:8]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]2)=[CH:5][CH:4]=1.FC(F)(F)C(O)=O.ClCCl>ClCCl>[F:23][C:2]([F:1])([F:22])[C:3]1[CH:21]=[CH:20][C:6]([O:7][CH:8]2[CH2:12][CH2:11][NH:10][CH2:9]2)=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(OC2CN(CC2)C(=O)OC(C)(C)C)C=C1)(F)F
|
Name
|
trifluoroacetic acid dichloromethane
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.ClCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by SPE-SCX cartridge (10 g)
|
Type
|
CUSTOM
|
Details
|
Collected ammonia fractions, after solvent evaporation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(OC2CNCC2)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 844 mg | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |